a-Hydroxy-cyclopentanepropanoic acid
Description
Contextualization within the α-Hydroxy Acid Class and Cyclopentane (B165970) Derivatives
α-Hydroxy acids (AHAs) are a well-established class of carboxylic acids characterized by a hydroxyl group on the alpha carbon. This structural arrangement imparts unique chemical reactivity, making them valuable precursors in various synthetic pathways. Prominent members of the AHA family include glycolic acid and lactic acid, which are widely recognized for their applications in the cosmetic and pharmaceutical industries. α-Hydroxy-cyclopentanepropanoic acid fits squarely within this class, sharing the fundamental chemical properties associated with the α-hydroxy acid functional group.
Simultaneously, the presence of a cyclopentane ring places this compound within the broad category of cyclopentane derivatives. The cyclopentane ring is a common structural motif found in a vast array of natural products and biologically active molecules, including prostaglandins (B1171923) and certain steroids. nih.gov The rigidity and conformational preferences of the cyclopentane ring can significantly influence the biological activity and receptor binding affinity of molecules in which it is incorporated.
Historical Trajectories and Milestones in Academic Inquiry of α-Hydroxy-cyclopentanepropanoic Acid
Specific historical milestones detailing the discovery and early academic inquiry into α-Hydroxy-cyclopentanepropanoic acid are not extensively documented in readily available scientific literature. The study of α-hydroxy acids as a class, however, has a longer history, with their presence in natural sources like fruits being known for a considerable time. The synthesis and properties of various cyclopentane derivatives have also been a continuous area of research, particularly in the context of natural product synthesis. The academic focus on α-Hydroxy-cyclopentanepropanoic acid itself appears to be more recent and is primarily situated within its role as a potential building block in organic synthesis.
Fundamental Significance of α-Hydroxy-cyclopentanepropanoic Acid as a Synthetic Intermediate and Biological Motif
The primary significance of α-Hydroxy-cyclopentanepropanoic acid in contemporary chemical research lies in its potential as a versatile synthetic intermediate. The dual functionality of the α-hydroxy acid group allows for a range of chemical modifications. The hydroxyl group can be oxidized, acylated, or alkylated, while the carboxylic acid group can be converted to esters, amides, or other derivatives. These transformations enable the incorporation of the cyclopentylpropyl scaffold into more complex molecular architectures. The cyclopentane ring itself can serve as a stereocontrolling element or as a key component of a pharmacophore in the design of new bioactive molecules.
While the cyclopentane ring is a well-established biological motif present in numerous physiologically active compounds, the specific role of α-Hydroxy-cyclopentanepropanoic acid as a recurring biological motif has not been definitively established. The structural similarity of its cyclopentane core to that of prostaglandins suggests a potential for interaction with biological systems, though this remains an area for further investigation. nih.govfrontiersin.org Cyclopentenyl fatty acids, which also contain a five-membered ring, are known for their historical importance and biological activity, particularly as antibiotic agents. nih.gov
Chemical and Physical Properties of α-Hydroxy-cyclopentanepropanoic Acid
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 35468-70-3 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Computed Properties
| Property | Value |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 158.094294 g/mol |
| Monoisotopic Mass | 158.094294 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 11 |
| Complexity | 138 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyl-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQCNGBJBUVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294626 | |
| Record name | α-Hydroxycyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35468-70-3 | |
| Record name | α-Hydroxycyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35468-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxycyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for α Hydroxy Cyclopentanepropanoic Acid and Its Stereoisomers
Chemo- and Regioselective Synthesis Approaches to α-Hydroxy-cyclopentanepropanoic Acid
Achieving chemo- and regioselectivity is fundamental in synthesizing α-hydroxy-cyclopentanepropanoic acid, particularly when starting from precursors with multiple reactive sites. These strategies aim to modify a specific functional group while leaving others intact.
A robust method for preparing α-hydroxy acids involves the chemoselective oxidation of the primary alcohol in a monosubstituted ethylene (B1197577) glycol. For the synthesis of α-hydroxy-cyclopentanepropanoic acid, the corresponding precursor would be 3-cyclopentylpropane-1,2-diol. The catalytic system comprising (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium hypochlorite (B82951) (NaOCl) is highly effective for this transformation.
The mechanism involves the oxidation of TEMPO by NaOCl to form the active oxidant, an N-oxoammonium salt. This species selectively oxidizes the primary alcohol of the diol to an aldehyde. Under carefully controlled conditions, the aldehyde is hydrated to a gem-diol, which is then further oxidized by the catalyst to the carboxylic acid. The secondary alcohol remains largely untouched, yielding the desired α-hydroxy acid. The success of this chemoselective oxidation is highly dependent on reaction parameters such as pH, temperature, and solvent. Maintaining a mildly basic pH (around 8.3-9.4) and low temperatures (e.g., 0 °C) is crucial to favor the oxidation of the primary alcohol and prevent overoxidation or oxidative cleavage of the vicinal diol.
The following table summarizes typical conditions investigated for TEMPO-mediated oxidation of vicinal diols to α-hydroxy acids, demonstrating the critical role of the reaction environment.
| Catalyst System | Buffer/Solvent | Temperature (°C) | Outcome |
| TEMPO/NaOCl | Phosphate Buffer (pH 6.8) / Acetonitrile (B52724) | Room Temp | Favors oxidative cleavage |
| TEMPO/NaOCl | aq. NaHCO₃ (pH 8.3) / Acetone | 0 | Clean, selective oxidation to α-hydroxy acid |
| TEMPO/NaOCl/NaClO₂ | Phosphate Buffer (pH 6.7) | - | One-pot conversion of primary alcohols to carboxylic acids |
This table is a generalized representation based on findings for various monosubstituted ethylene glycols.
Introducing the α-hydroxyl group with stereocontrol onto a pre-existing cyclopentanepropanoic acid framework is a significant challenge. Stereocontrolled functionalization strategies often rely on the asymmetric α-hydroxylation of enolates derived from esters or other carboxylic acid derivatives.
One approach involves the use of a chiral reagent that can deliver an oxygen atom to one face of the enolate preferentially. Enantiomerically pure (camphorsulfonyl)oxaziridines are well-established reagents for the asymmetric oxidation of ketone and ester enolates. organic-chemistry.org The reaction of a lithium enolate of a cyclopentanepropanoic ester with a chiral oxaziridine (B8769555), for instance, can provide the α-hydroxy ester with a degree of stereoselectivity. The facial bias is dictated by the structure of the oxaziridine and the geometry of the enolate. organic-chemistry.org
Furthermore, tandem reactions can be employed to construct the functionalized cyclopentane (B165970) ring with stereocontrol. For example, a sequence involving a Michael addition followed by a radical cyclization and oxygenation can assemble densely functionalized cyclopentane derivatives where the stereochemistry of one center directs the formation of subsequent centers. santiago-lab.com
Asymmetric Synthesis Routes Towards Enantiomerically Pure α-Hydroxy-cyclopentanepropanoic Acid
To obtain enantiomerically pure α-hydroxy-cyclopentanepropanoic acid, asymmetric synthesis methodologies are essential. These routes create the desired stereocenter with high fidelity.
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This is a reliable and well-studied approach for synthesizing chiral α-hydroxy acids. acs.org
A prominent example is the use of Evans oxazolidinone auxiliaries. santiago-lab.comwikipedia.org The synthesis sequence begins with the acylation of a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with cyclopentanepropanoyl chloride to form an N-acyl imide. santiago-lab.comwilliams.edu This imide is then treated with a strong base, like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature to generate a conformationally rigid (Z)-enolate chelated to the lithium cation. santiago-lab.comwilliams.edu The bulky substituent on the auxiliary (e.g., the benzyl (B1604629) group) effectively blocks one face of the enolate. santiago-lab.com
Subsequent reaction with an electrophilic oxygen source, such as (+)-(camphorsulfonyl)oxaziridine, results in highly diastereoselective α-hydroxylation, as the oxidant can only approach from the less sterically hindered face. organic-chemistry.org Finally, the chiral auxiliary is cleaved, typically via hydrolysis with lithium hydroperoxide, to release the enantiomerically pure α-hydroxy-cyclopentanepropanoic acid and recover the auxiliary. williams.edu
| Chiral Auxiliary Type | Common Precursors | Key Features |
| Evans Oxazolidinones | Amino alcohols (e.g., from valine, phenylalanine) | Forms rigid Z-enolates; high diastereoselectivity in alkylations and hydroxylations. wikipedia.orgresearchgate.net |
| Pseudoephedrine/Pseudoephenamine | (1R,2R)- or (1S,2S)-Pseudoephedrine | Forms crystalline amides; provides excellent stereocontrol in alkylations. |
| Camphorsultam | Camphor | Offers high diastereoselectivity, often complementary to oxazolidinones. |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | - | Axially chiral; used in forming chiral acetals or esters. wikipedia.org |
This table presents common chiral auxiliaries and their general characteristics in asymmetric synthesis.
Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. rsc.org For the synthesis of α-hydroxy-cyclopentanepropanoic acid, this would typically involve the asymmetric α-hydroxylation of a suitable carbonyl precursor, such as an ester or β-keto ester of cyclopentanepropanoic acid.
Several catalytic systems have been developed for this purpose:
Organocatalysis : Chiral organic molecules can catalyze asymmetric transformations. For instance, a chiral phosphoric acid can act as a Brønsted acid catalyst to promote the formation of a chiral enol from a ketone precursor. thieme-connect.com This enol then reacts enantioselectively with an oxidant like nitrosobenzene. thieme-connect.com Similarly, chiral primary amines derived from cinchona alkaloids can catalyze the α-amination and subsequent oxidation of ketones and aldehydes. nih.gov
Phase-Transfer Catalysis : Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used for the enantioselective α-hydroxylation of ketones using molecular oxygen as the ultimate oxidant. acs.org The catalyst transports the enolate from the aqueous to the organic phase, where the asymmetric oxidation occurs within a chiral ion pair. acs.org
Metal Catalysis : Chiral metal complexes can act as Lewis acids to activate the substrate and control the stereochemical outcome. For example, a chiral zirconium complex has been shown to catalyze the highly enantioselective α-hydroxylation of β-keto esters using an organic hydroperoxide as the oxidant. organic-chemistry.org
| Catalytic Approach | Catalyst Type | Substrate Example | Oxidant |
| Organocatalysis | Chiral Phosphoric Acid | α-Branched Ketones | Nitrosobenzene thieme-connect.com |
| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivative | Cyclic Ketones | Molecular Oxygen acs.org |
| Metal Catalysis | Chiral Salen-Zirconium(IV) Complex | β-Keto Esters | Cumene Hydroperoxide organic-chemistry.org |
This table provides examples of catalytic systems used for asymmetric α-hydroxylation.
Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereochemically precise transformations, often under mild reaction conditions. ubbcluj.ro Several biocatalytic strategies can be envisioned for producing enantiopure α-hydroxy-cyclopentanepropanoic acid.
Kinetic Resolution of Racemates : This strategy involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the kinetic resolution of racemic α-hydroxy acids or their esters. ubbcluj.rocapes.gov.br For instance, the racemic ester of α-hydroxy-cyclopentanepropanoic acid can be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. capes.gov.bracs.org The resulting acylated and unreacted esters can then be separated and hydrolyzed to obtain both enantiomers in high optical purity. A variation is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired product. acs.orgfrontiersin.org
Asymmetric Reduction of α-Keto Acids : A highly effective route involves the stereoselective reduction of a prochiral precursor, 2-oxo-3-cyclopentylpropanoic acid. Aldo-keto reductases (KREDs) are a large family of enzymes capable of reducing ketones to alcohols with high enantioselectivity. frontiersin.orgnih.gov Using a specific KRED with the cofactor NADPH, the α-keto group can be reduced to the corresponding (R)- or (S)-α-hydroxy acid, depending on the enzyme selected. google.comgoogle.com This approach is powerful as it can directly generate the desired enantiomer from an achiral starting material.
Enzymatic α-Hydroxylation : Direct, stereoselective C-H bond hydroxylation at the α-position represents an ideal synthetic route. Engineered cytochrome P450 enzymes have demonstrated the ability to perform such transformations. rsc.org For example, mutants of cytochrome P450 BM-3 from Bacillus megaterium have been used for the stereoselective hydroxylation of carboxylic acid derivatives, including those with cyclopentane rings. nih.govrsc.orgresearchgate.net By selecting or engineering the appropriate P450 mutant, it is possible to directly convert a cyclopentanepropanoic acid derivative into a specific stereoisomer of α-hydroxy-cyclopentanepropanoic acid. nih.govrsc.org
| Enzymatic Strategy | Enzyme Class | Precursor Substrate | Key Transformation |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic α-hydroxy-cyclopentanepropanoate | Enantioselective acylation/hydrolysis capes.gov.bracs.org |
| Asymmetric Reduction | Aldo-Keto Reductase (KRED) | 2-Oxo-3-cyclopentylpropanoic acid | Stereoselective ketone reduction frontiersin.orgnih.gov |
| Asymmetric Hydroxylation | Cytochrome P450 Monooxygenase | Cyclopentanepropanoic acid derivative | Regio- and stereoselective C-H oxidation rsc.orgnih.gov |
This table summarizes key chemoenzymatic strategies for accessing enantiopure α-hydroxy acids.
Derivatization and Functional Group Interconversion Strategies for α-Hydroxy-cyclopentanepropanoic Acid
The functionalization of α-hydroxy-cyclopentanepropanoic acid is key to its application in chemical biology. Derivatization strategies, including esterification and amidation, allow for the creation of a diverse range of molecules with tailored properties.
Esterification and Amidation for Chemical Biology Applications
The carboxylic acid and hydroxyl groups of α-hydroxy-cyclopentanepropanoic acid are prime targets for derivatization. Esterification and amidation reactions are fundamental transformations that enable the exploration of its biological potential.
Esterification: The conversion of the carboxylic acid moiety to an ester can be achieved through various methods. One common approach involves the use of imidazole (B134444) carbamates, such as methyl imidazole carbamate (B1207046) (MImC), which serve as chemoselective esterification reagents. organic-chemistry.org This method allows for the high-yield synthesis of esters from a wide range of carboxylic acids, including those with sensitive functional groups. organic-chemistry.org The reaction typically proceeds via an acylimidazole intermediate. organic-chemistry.org Another strategy involves the reaction of the corresponding acid chloride with various alcohols, including N,N-dialkylaminoalkyl and hetarylalkylalkanols, to generate aminoester derivatives. researchgate.net
Amidation: The synthesis of amides from α-hydroxy-cyclopentanepropanoic acid is equally important for developing chemical probes and biologically active molecules. Imidazole ureas can be employed for the direct conversion of carboxylic acids to amides, including Weinreb amides, with high chemoselectivity. organic-chemistry.org This method is advantageous as it often requires simple aqueous workups for purification. organic-chemistry.org Alternatively, the activation of the carboxylic acid, for instance by conversion to an acid chloride, followed by reaction with an amine, is a well-established route to amide formation. google.com For example, a ring contraction approach has been used to prepare cyclopentane acid amides from cyclohexane (B81311) diazoketones by reaction with an amine like an alanine (B10760859) ester. google.com Furthermore, palladium-catalyzed transannular C–H arylation of α-substituted cyclopentane carboxylic acids, followed by amidation, has been shown to produce potent histone deacetylase (HDAC) inhibitors. nih.gov
A variety of coupling reagents can be utilized for both esterification and amidation, and the choice of reagent and reaction conditions can influence the yield and purity of the final product.
| Derivative | Synthetic Method | Key Reagents | Application Area |
| Methyl Ester | Imidazole carbamate esterification | Methyl imidazole carbamate (MImC) | Chemical Biology |
| Aminoester | Acid chloride reaction with aminoalcohols | Thionyl chloride, N,N-dialkylaminoalkanols | Pharmaceutical Scaffolds |
| Amide | Imidazole urea (B33335) amidation | Imidazole ureas (e.g., WImC) | Research Probes |
| HDAC Inhibitor | Pd-catalyzed C-H arylation followed by amidation | PdCl₂(PPh₃)₂, Aryl iodide, Amine | Medicinal Chemistry |
Synthesis of Conjugates and Pro-moieties for Research Probes
The development of research probes is essential for understanding the biological roles of molecules. α-Hydroxy-cyclopentanepropanoic acid can be conjugated to various moieties to create tools for chemical biology research.
The synthesis of such conjugates often involves the functionalization of the carboxylic acid or hydroxyl group. For instance, the carboxylic acid can be activated and coupled to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via an amide or ester linkage. A facile, two-step synthesis has been reported for creating chemical probes for labeling sulfenic acid in proteins, which relies on the Michael addition of a thiol-containing tag to 4-cyclopentene-1,3-dione. nih.gov This strategy could potentially be adapted for conjugating tags to derivatives of α-hydroxy-cyclopentanepropanoic acid.
The synthesis of pro-moieties, which can release the active α-hydroxy-cyclopentanepropanoic acid under specific physiological conditions, is another important area. This often involves the formation of ester or carbonate linkages that are susceptible to enzymatic or chemical cleavage in vivo.
Sustainable and Green Chemistry Approaches in α-Hydroxy-cyclopentanepropanoic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. The development of sustainable routes to α-hydroxy-cyclopentanepropanoic acid is an active area of research.
One promising green approach is the use of renewable feedstocks. For example, a novel route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has been established. rsc.org This multi-step synthesis involves a Piancatelli rearrangement of furfuryl alcohol and a highly improved isomerization using a Ru Shvo catalyst. rsc.org Such strategies, starting from biomass, offer a sustainable alternative to petroleum-based syntheses. researchgate.net
The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxic and non-flammable nature, although its use can be challenging for non-polar reactants. nih.gov Catalytic methods, including biocatalysis and the use of heterogeneous catalysts, are also central to green chemistry as they can lead to higher efficiency and reduced waste. nih.gov For instance, a convenient, safe, and green protocol using oxone/halide and Fenton bromide has been developed for the halogenative semipinacol rearrangement to produce cyclopentanones at room temperature. organic-chemistry.org
| Green Chemistry Principle | Application in Cyclopentane Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from biomass | Cyclopentane-1,3-diamine from hemicellulose. rsc.org |
| Use of Greener Solvents | Reactions in aqueous media | Challenges with non-polar substrates exist. nih.gov |
| Catalysis | Biocatalysis, heterogeneous catalysis | Ru Shvo catalyst for isomerization. rsc.org |
| Atom Economy | One-pot and tandem reactions | Halogenative semipinacol rearrangement. organic-chemistry.org |
Biosynthetic Pathways and Metabolic Intermediacy of α Hydroxy Cyclopentanepropanoic Acid Analogues
Enzymatic Formation Mechanisms of Hydroxy-Cyclopentane Structures (e.g., related to prostaglandin (B15479496) biosynthesis, Tetranorprostaglandin E1)
The formation of the characteristic five-membered ring of prostaglandins (B1171923) is a key enzymatic process. The biosynthesis begins with the metabolism of arachidonic acid by cyclooxygenase and lipoxygenase enzymes. nih.gov One potential pathway to prostaglandins involves lipoxygenase and allene (B1206475) oxide synthase enzymes, which create a hydroxylated allene oxide that can cyclize to form a prostaglandin A analogue. nih.gov This demonstrates a feasible route for converting lipoxygenase products into a cyclic structure. nih.gov
The synthesis of these complex molecules often relies on isotopically labeled standards for accurate quantification, highlighting the intricate nature of their analysis. nih.govvanderbilt.edu
Elucidation of Metabolic Transformations Involving α-Hydroxy-cyclopentanepropanoic Acid (if found as a metabolite)
While α-Hydroxy-cyclopentanepropanoic acid is not a widely documented metabolite, the metabolic transformations of structurally related hydroxy acids are well-studied. For instance, branched-chain hydroxy acids (BCHAs) like 2-hydroxy isocaproic acid (HICA) are known bioactive metabolites produced by various bacteria, including those from the Lactobacillaceae family. nih.gov The production of these BCHAs is strain-specific and depends on the presence of specific metabolic pathways, such as those utilizing branched-chain amino acids (BCAAs) as precursors. nih.gov
Another example can be found in the metabolism of drugs like fenofibrate, which is converted into active metabolites including fenofibric acid and reduced fenofibric acid, the latter being 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. nih.gov This demonstrates that propanoic acid derivatives with hydroxyl groups are recognized and processed by metabolic systems. nih.gov
Furthermore, research has identified pathways for converting α-hydroxy-isocaproate (HICA) to 3-methylbutanoic acid, indicating that alpha-hydroxy acids can serve as intermediates in broader metabolic networks. researchgate.net These examples suggest that if α-Hydroxy-cyclopentanepropanoic acid were present as a metabolite, it would likely undergo transformations such as oxidation or conjugation, catalyzed by a range of enzymes that handle hydroxy acids.
Microbial and Plant Biosynthetic Routes to Cyclopentanoid Derivatives Incorporating Hydroxypropanoic Acid Moieties
Microorganisms and plants are prolific sources of diverse organic molecules, including cyclopentanoids and hydroxy acids. researchgate.netrsc.org The production of 3-hydroxypropionic acid, for example, has been a significant focus of metabolic engineering, with at least seven different biosynthetic pathways from glucose being evaluated. researchgate.net These routes are often engineered into microbial hosts like Escherichia coli. researchgate.netnih.gov
Plants typically produce aromatic hydroxy acids through the shikimic acid and phenylpropanoid pathways as by-products of lignin (B12514952) biosynthesis. researchgate.netmdpi.com In contrast, microbial systems offer a wider variety of pathways for producing both aliphatic and aromatic hydroxy acids. researchgate.net The synthesis of cyclopentanoid natural products, such as pentenomycin, further illustrates the capability of biological systems to construct these ring structures. rsc.org
| Compound Class | Example Compound | Producing Organism/System | Precursor/Pathway | Reference |
|---|---|---|---|---|
| Branched-Chain Hydroxy Acid | 2-Hydroxy Isocaproic Acid (HICA) | Lactobacillaceae | Branched-Chain Amino Acids | nih.gov |
| Hydroxypropionic Acid | 3-Hydroxypropionic Acid | Engineered E. coli | Glycerol (B35011) or Glucose | researchgate.net |
| Aromatic Hydroxy Acid | Hydroxybenzoic Acids | Plants | Shikimic Acid Pathway | researchgate.net |
| Cyclopentanoid | Pentenomycin | Streptomyces eurythermus | Not specified | rsc.org |
| Prostaglandin Metabolite | Tetranor-PGE1 | Humans | Prostaglandin E1/E2 (via β-oxidation) | lipidmaps.org |
Actinomycetes, particularly those of the genus Streptomyces, are renowned for their ability to produce a vast array of secondary metabolites with complex chemical structures. nih.govmdpi.com These microorganisms are a primary source of antibiotics and other bioactive compounds. mdpi.com Their genomes harbor numerous biosynthetic gene clusters (BGCs) that encode the enzymes for these specialized metabolic pathways. nih.govnih.gov
While the direct production of α-Hydroxy-cyclopentanepropanoic acid by Actinomycetes has not been prominently reported, these bacteria are known to synthesize various compounds featuring cyclic structures, including indolizidines and terpenoids. nih.govnih.gov The search for novel natural products often involves genome mining of Actinomycetes to identify uncharacterized BGCs that may lead to new chemical entities. nih.gov Given their metabolic versatility, it is plausible that specific strains of Actinomycetes could possess the enzymatic machinery required to synthesize cyclopentanoid derivatives like α-Hydroxy-cyclopentanepropanoic acid.
The field of metabolic engineering has provided powerful tools for producing valuable chemicals in microbial hosts. nih.govnih.gov Significant efforts have been directed towards the microbial production of hydroxy acids. umn.educore.ac.ukfrontiersin.org Strategies include the design and engineering of novel biosynthetic pathways, the enhancement of enzyme stability and activity through protein engineering, and improving the tolerance of the microbial host to the produced chemical. nih.govumn.edu
For example, engineered E. coli has been used to produce ω-hydroxy fatty acids by introducing the AlkBGT hydroxylation system from Pseudomonas putida GPo1. frontiersin.org Further modifications, such as deleting genes involved in fatty acid degradation (e.g., fadD, fadE), can significantly enhance the yield of the desired product. frontiersin.org
Enzymatic cascades are another powerful approach. A two-enzyme system using an L-α-amino acid deaminase and a carboligase has been developed to convert L-α-amino acids into 2-substituted 3-hydroxycarboxylic acids. nih.gov This chemoenzymatic method allows for the stereoselective synthesis of both (R)- and (S)-enantiomers. nih.gov Such techniques could be adapted to produce specific isomers of α-Hydroxy-cyclopentanepropanoic acid or its analogues, provided a suitable starting precursor and enzymatic pathway can be designed.
Comparative Analysis of Biosynthetic Pathways for Related Hydroxy Acids
Biochemical pathways that rely on enzymes offer high specificity, often yielding a single stereoisomer, whereas chemical synthesis may produce a mixture of isomers. lupinepublishers.com For example, the enzymatic conversion of L-phenylalanine to L-tyrosine (para-hydroxy-L-phenylalanine) is highly specific for the para-isomer. lupinepublishers.com
The production of 3-hydroxypropionic acid (3-HP) can proceed through several routes, including a CoA-dependent pathway where glycerol is converted to 3-HP via a 3-hydroxypropionaldehyde intermediate. researchgate.net In contrast, the biosynthesis of branched-chain hydroxy acids (BCHAs) in Lactobacillaceae is often initiated from branched-chain amino acids, a completely different class of precursors. nih.gov
The biosynthesis of aromatic hydroxy acids in plants via the phenylpropanoid pathway is fundamentally different from the microbial fermentation routes used to produce short-chain aliphatic hydroxy acids from sugars. researchgate.netmdpi.com
| Pathway Feature | Aromatic Hydroxy Acids (Plants) | Short-Chain Aliphatic Hydroxy Acids (Engineered Microbes) | Branched-Chain Hydroxy Acids (Bacteria) |
|---|---|---|---|
| Typical Precursor | Shikimic Acid / Phenylalanine | Sugars (e.g., Glucose), Glycerol | Branched-Chain Amino Acids (e.g., Leucine) |
| Key Pathway | Phenylpropanoid Pathway | Engineered Glycolysis/Glycerol Metabolism | Amino Acid Catabolism |
| Example Enzyme Class | Cytochrome P450 Monooxygenases | Dehydrogenases, Dehydratases | Transaminases, Dehydrogenases |
| Organism | Higher Plants | E. coli, S. cerevisiae | Lactobacillaceae |
| Reference | researchgate.net, mdpi.com | researchgate.net | nih.gov |
This comparative analysis underscores that there is no single template for hydroxy acid biosynthesis. The specific structure of α-Hydroxy-cyclopentanepropanoic acid, with its cyclopentane (B165970) ring and a hydroxylated propanoic acid side chain, suggests that its natural biosynthesis would likely involve a hybrid or novel pathway combining elements from both fatty acid/polyketide synthesis (for the ring) and amino acid or carbohydrate metabolism (for the side chain).
Advanced Analytical Methodologies for Characterization and Quantification of α Hydroxy Cyclopentanepropanoic Acid
High-Resolution Chromatographic Techniques for Separation and Detection
High-resolution chromatography is fundamental to isolating α-Hydroxy-cyclopentanepropanoic acid from intricate mixtures, enabling accurate detection and subsequent characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the analysis of α-Hydroxy-cyclopentanepropanoic acid. The separation is typically achieved on a C18 column, with a mobile phase consisting of an aqueous component, often with a formic acid modifier to improve ionization, and an organic solvent like acetonitrile (B52724).
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the identification of compounds in complex samples. By providing highly accurate mass measurements, often with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of α-Hydroxy-cyclopentanepropanoic acid and its metabolites. This level of accuracy is critical for distinguishing between isobaric interferences and confirming the compound's identity. Techniques like Orbitrap-based HRMS can achieve high resolving power, which is essential for separating the analyte signal from background noise and other components in the matrix.
A comprehensive analysis of a novel cyclopentenedione (B8730137) library using UHPLC-MS/MS highlights the detailed characterization possible with these methods. The study demonstrated effective ionization using atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI), with positive-mode APPI showing greater sensitivity. Furthermore, detailed MS fragmentation studies confirmed the structures of the compounds.
Table 1: Typical LC-MS Parameters for α-Hydroxy Acid Analysis
| Parameter | Value | Source |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile/Methanol (B129727) with 0.05% Formic Acid | |
| Flow Rate | 0.25 mL/min | |
| Column Temperature | 30 °C | |
| Ionization Mode | Positive/Negative Electrospray Ionization (ESI) | |
| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like α-Hydroxy-cyclopentanepropanoic acid, derivatization is necessary to increase their volatility and thermal stability. A common approach involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively.
The primary advantage of GC-MS lies in its high chromatographic resolution, which allows for the separation of complex mixtures of fatty acids and related compounds. When coupled with a mass spectrometer, it provides sensitive and specific detection, making it suitable for analyzing α-Hydroxy-cyclopentanepropanoic acid in diverse and complex matrices such as biological fluids and environmental samples. The use of stable isotope-labeled internal standards in GC-MS analysis enhances the precision and accuracy of quantification by correcting for losses during sample preparation and analysis.
Enantioselective Chromatographic Separations (e.g., Chiral HPLC for (S)-isomer analysis)
Since α-Hydroxy-cyclopentanepropanoic acid possesses a chiral center, the separation of its enantiomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The selection of the appropriate CSP is critical and often depends on the specific structure of the analyte. For carboxylic acids, derivatized cellulose (B213188) and amylose-based columns are known for their broad selectivity. The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, a process that often relies on a three-point interaction model.
The mobile phase composition, temperature, and flow rate are optimized to achieve baseline resolution of the enantiomers. For instance, decreasing the column temperature can sometimes improve chiral separations. The development of microflow Chiralpak capillary columns offers the advantage of analyzing small sample sizes with high sensitivity.
Development and Validation of Quantitative Analytical Protocols for α-Hydroxy-cyclopentanepropanoic Acid in Research Samples
Matrix Effects and Sample Preparation Strategies
The accurate quantification of α-Hydroxy-cyclopentanepropanoic acid, particularly at low concentrations in complex biological matrices like plasma, urine, or tissue extracts, is often complicated by matrix effects. eijppr.com Matrix effects are defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved compounds in the sample matrix. researchgate.net This phenomenon can lead to either ion suppression or enhancement, which significantly compromises the accuracy, precision, and sensitivity of quantitative methods, especially those employing liquid chromatography-mass spectrometry (LC-MS). eijppr.comresearchgate.net
Components commonly found in biological samples, such as salts, phospholipids (B1166683), proteins, and metabolites, are major contributors to matrix effects. eijppr.compsu.edu For instance, endogenous phospholipids have been identified as a primary source of signal suppression in LC-MS analysis. eijppr.com Given that α-Hydroxy-cyclopentanepropanoic acid is a polar compound containing both hydroxyl and carboxylic acid functional groups, its analysis is susceptible to interference from other polar endogenous molecules. researchgate.netactascientific.com The variability of matrix composition between samples, influenced by factors like diet or health status, further complicates quantification and necessitates robust sample preparation to ensure reliable and reproducible results. psu.edu
To mitigate these challenges, various sample preparation strategies are employed to remove interfering components and isolate the target analyte. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity of the assay.
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for removing highly polar interferences like salts and some proteins. The selection of an appropriate organic solvent is critical for achieving high recovery of α-Hydroxy-cyclopentanepropanoic acid while minimizing the co-extraction of matrix components.
Protein Precipitation (PPT): In this method, a solvent such as acetonitrile or methanol is added to a plasma or serum sample to denature and precipitate the majority of proteins. While simple and fast, PPT may result in less clean extracts compared to other techniques, as smaller molecules and phospholipids can remain in the supernatant, potentially causing matrix effects. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and pre-concentration. mdpi.comresearchgate.net It utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte while matrix components are washed away. nih.gov For a polar compound like α-Hydroxy-cyclopentanepropanoic acid, reversed-phase (e.g., C18, polymeric) or mixed-mode (combining reversed-phase and ion-exchange) sorbents can be used. mdpi.commdpi.com SPE provides cleaner extracts than PPT and LLE, significantly reducing matrix effects and improving assay sensitivity. mdpi.commdpi.com
The following table summarizes key sample preparation strategies for analyzing compounds in complex biological matrices.
| Technique | Principle | Applicable Matrices | Advantages for α-Hydroxy-cyclopentanepropanoic Acid Analysis | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | Urine, Plasma | Removes non-lipid polar interferences (e.g., salts); relatively low cost. | nih.gov |
| Protein Precipitation (PPT) | Use of an organic solvent to precipitate proteins from the sample matrix. | Plasma, Serum | Simple, fast, and requires minimal method development. | mdpi.com |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution. | Plasma, Urine, Environmental Water, Tissue Homogenates | Provides high selectivity and concentration factor; effectively removes phospholipids and other major interferences, leading to reduced matrix effects. mdpi.commdpi.com | mdpi.commdpi.com |
Hyphenated Techniques in α-Hydroxy-cyclopentanepropanoic Acid Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern analytical chemistry for the identification and quantification of compounds in complex mixtures. nih.gov These integrated systems provide superior specificity, accuracy, and precision compared to standalone methods. ijpsjournal.com For the analysis of α-Hydroxy-cyclopentanepropanoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly applied hyphenated techniques. actascientific.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and selective detection of mass spectrometry. thepharmajournal.com For GC analysis, compounds must be volatile and thermally stable. actascientific.com Since α-Hydroxy-cyclopentanepropanoic acid is a polar molecule with hydroxyl and carboxylic acid groups, it has low volatility. Therefore, a chemical derivatization step is necessary prior to GC-MS analysis. actascientific.com This typically involves converting the polar functional groups into less polar, more volatile esters or ethers (e.g., trimethylsilyl (B98337) derivatives), which improves chromatographic peak shape and thermal stability. researchgate.net Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for definitive identification and quantification. thepharmajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for analyzing polar, non-volatile, and thermally labile compounds like α-Hydroxy-cyclopentanepropanoic acid, as it does not require derivatization. actascientific.comnih.gov High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the analyte from other components in the sample extract based on its partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into a mass spectrometer, typically using an atmospheric pressure ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). eijppr.comresearchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific parent ion and monitoring its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This high degree of selectivity makes LC-MS/MS particularly robust for quantifying trace levels of analytes in highly complex matrices. eijppr.com
The table below provides a comparative overview of GC-MS and LC-MS for the analysis of α-Hydroxy-cyclopentanepropanoic acid.
| Technique | Principle | Sample Requirement for α-Hydroxy-cyclopentanepropanoic Acid | Key Advantages | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Requires chemical derivatization to increase volatility and thermal stability. | Excellent chromatographic resolution; provides definitive structural information through standardized fragmentation libraries. | actascientific.comthepharmajournal.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid mobile phase followed by mass analysis. | Direct analysis is possible without derivatization. | Ideal for polar, non-volatile, and thermally labile compounds; high sensitivity and selectivity (especially with MS/MS); high throughput. eijppr.comactascientific.com | eijppr.comactascientific.comnih.gov |
Structure Activity Relationship Sar and Mechanistic Investigations of α Hydroxy Cyclopentanepropanoic Acid Derivatives
Rational Design of α-Hydroxy-cyclopentanepropanoic Acid Analogues for SAR Studies
The rational design of analogues of α-hydroxy-cyclopentanepropanoic acid is a foundational step in elucidating their structure-activity relationships (SAR). This process involves the strategic and systematic modification of the parent molecule to explore the chemical space and understand how different structural features influence biological activity. basicmedicalkey.com The primary goal is to identify key pharmacophoric elements and optimize them for enhanced potency, selectivity, and favorable pharmacokinetic properties. basicmedicalkey.com
A common approach in the rational design of analogues is bioisosterism, where functional groups are replaced with other groups that have similar physical or chemical properties, yet may produce different biological effects. nih.gov For α-hydroxy-cyclopentanepropanoic acid, this could involve replacing the cyclopentane (B165970) ring with other cyclic systems like cyclohexane (B81311) or even heterocyclic rings to probe the impact of ring size, conformation, and heteroatom introduction on activity.
Another key strategy is conformational restriction, where flexible parts of the molecule are rigidified. The cyclopentane ring in α-hydroxy-cyclopentanepropanoic acid can be substituted to lock it into specific conformations, which can lead to a more favorable interaction with a biological target by reducing the entropic penalty upon binding. researchgate.net The synthesis of these rationally designed analogues often requires multi-step synthetic routes to achieve the desired structural diversity for comprehensive SAR studies. nih.govrsc.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of novel analogues by predicting their potential binding modes and activities before their chemical synthesis. nih.govrsc.org
Influence of Stereochemistry and Substituent Effects on Biological Activity
The biological activity of chiral molecules like α-hydroxy-cyclopentanepropanoic acid is profoundly influenced by their stereochemistry. mdpi.comnih.govresearchgate.net The three-dimensional arrangement of atoms can dictate the molecule's ability to bind to a specific biological target, with different stereoisomers often exhibiting vastly different potencies and even different pharmacological effects. researchgate.netfao.org Additionally, the nature and position of substituents on the core structure play a critical role in modulating the electronic and steric properties of the molecule, thereby affecting its interaction with biological macromolecules. nih.govmdpi.com
Systematic modification of the cyclopentane ring is a crucial aspect of SAR studies to determine the optimal ring conformation and substitution pattern for biological activity. Introducing substituents on the cyclopentane ring can alter its lipophilicity, polarity, and steric bulk, which in turn can influence binding affinity and cell permeability.
Table 1: Hypothetical SAR Data for Cyclopentane Ring Modifications of α-Hydroxy-cyclopentanepropanoic Acid Analogues against a Target Enzyme
| Compound ID | Cyclopentane Ring Substituent | IC₅₀ (nM) |
| 1a | Unsubstituted | 500 |
| 1b | 2-methyl | 250 |
| 1c | 3-methyl | 400 |
| 1d | 2-hydroxyl | 750 |
| 1e | 3-hydroxyl | 300 |
| 1f | 2-fluoro | 200 |
| 1g | 3-fluoro | 350 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that substitution at the 2-position of the cyclopentane ring with a small, lipophilic group like methyl (1b) or an electron-withdrawing group like fluoro (1f) may be beneficial for activity. In contrast, a polar hydroxyl group at the 2-position (1d) appears to be detrimental.
The α-hydroxyl and carboxyl groups are key functional moieties that are likely to be involved in crucial interactions with a biological target, such as hydrogen bonding or ionic interactions. Therefore, exploring variations at these positions is essential for a thorough SAR investigation.
The α-hydroxyl group can be a critical hydrogen bond donor or acceptor. Its importance can be probed by its removal, inversion of its stereochemistry, or its replacement with other functional groups like a methoxy (B1213986) group or an amino group. Such modifications can reveal the necessity of this hydroxyl group for activity and its role in target binding. nih.gov
Table 2: Hypothetical SAR Data for Modifications of the α-Hydroxyl and Carboxyl Groups
| Compound ID | α-Position | Carboxyl Group Modification | Relative Activity |
| 2a | -OH | -COOH | 1 |
| 2b | -H | -COOH | 0.1 |
| 2c | (S)-OH | -COOH | 1.5 |
| 2d | (R)-OH | -COOH | 0.8 |
| 2e | -OH | -COOCH₃ | 0.5 |
| 2f | -OH | -CONH₂ | 0.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Relative activity is compared to the parent compound 2a.
The hypothetical data in Table 2 underscores the importance of the α-hydroxyl group (comparing 2a and 2b) and its stereochemistry (comparing 2c and 2d). It also suggests that a free carboxylic acid is preferred over its methyl ester (2e) or primary amide (2f) for optimal activity.
Ligand-Target Interaction Profiling and Molecular Recognition Studies
Understanding how α-hydroxy-cyclopentanepropanoic acid derivatives interact with their biological targets at a molecular level is crucial for mechanism-of-action studies and for the rational design of more potent and selective compounds. researchgate.net Molecular recognition studies aim to characterize the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, that govern the binding of a ligand to its target. rsc.org Techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution structural information about the ligand-target complex. Molecular modeling and simulation can further elucidate the dynamics of these interactions. mdpi.comnih.gov
Derivatives of α-hydroxy-cyclopentanepropanoic acid could potentially be designed as inhibitors of various enzymes, including metalloenzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in the tyrosine catabolism pathway and is a validated target for herbicides. researchgate.netunl.edu HPPD inhibitors often chelate the active site iron atom, and the α-hydroxy acid moiety could potentially participate in this chelation.
Enzymatic inhibition kinetic studies are essential to determine the potency and mechanism of inhibition of these compounds. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots. nih.gov
Specificity is another critical aspect, and testing the compounds against a panel of related and unrelated enzymes can establish their selectivity profile. High selectivity is desirable to minimize off-target effects.
Table 3: Hypothetical Enzymatic Inhibition Data for an α-Hydroxy-cyclopentanepropanoic Acid Analogue (Compound 3a)
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Target HPPD | 0.5 | 0.25 | Competitive |
| Related Metalloenzyme 1 | 15 | 8 | Competitive |
| Unrelated Enzyme 2 | >100 | N/A | No significant inhibition |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data for compound 3a in Table 3 indicates that it is a potent and selective competitive inhibitor of the target HPPD enzyme.
For derivatives of α-hydroxy-cyclopentanepropanoic acid that may act on receptors rather than enzymes, receptor binding assays are a fundamental tool for mechanistic elucidation. These assays measure the affinity of a ligand for a specific receptor. nih.gov Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are commonly used to determine the binding affinity (Kᵢ) of the test compound.
By performing binding assays on a panel of different receptor subtypes, the selectivity of the compound can be determined. This information is crucial for understanding the compound's pharmacological profile and for predicting its potential therapeutic effects and side effects. Functional assays are then often employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Computational and In Silico Approaches to SAR Development
The development of structure-activity relationships (SAR) for α-Hydroxy-cyclopentanepropanoic acid derivatives is significantly accelerated by a variety of computational, or in silico, methods. These techniques provide profound insights into the interactions between molecules and their biological targets, guiding the synthesis of more potent and selective compounds. By modeling these interactions at a molecular level, researchers can predict the biological activity of novel derivatives before they are synthesized, saving considerable time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For α-Hydroxy-cyclopentanepropanoic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules. These fields are then correlated with the biological activities of the compounds to generate a 3D contour map. This map highlights regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, in a hypothetical CoMFA study of α-Hydroxy-cyclopentanepropanoic acid derivatives, the model might reveal that bulky substituents on the cyclopentane ring are detrimental to activity, while electronegative groups on the propanoic acid side chain are favorable.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more detailed picture of the molecular properties that influence biological activity. A CoMSIA model for α-Hydroxy-cyclopentanepropanoic acid derivatives could indicate, for example, that a hydrogen bond acceptor at a specific position on the cyclopentane ring is crucial for high affinity to the target protein.
The predictive power of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value indicates a model with good predictive ability.
Below is a hypothetical data table illustrating the results of a 3D-QSAR study on a series of α-Hydroxy-cyclopentanepropanoic acid derivatives.
| Compound ID | Structure | Actual pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
| A-01 | α-Hydroxy-cyclopentanepropanoic acid | 5.2 | 5.1 | 5.3 |
| A-02 | 2-(3-hydroxypropyl)cyclopentan-1-ol | 5.8 | 5.7 | 5.9 |
| A-03 | 3-(1-hydroxycyclopentyl)propanoic acid | 6.5 | 6.4 | 6.6 |
| A-04 | 3-(1-hydroxy-2-methylcyclopentyl)propanoic acid | 6.1 | 6.2 | 6.0 |
| A-05 | 3-(1-hydroxy-3-chlorocyclopentyl)propanoic acid | 7.2 | 7.1 | 7.3 |
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. frontiersin.org For α-Hydroxy-cyclopentanepropanoic acid derivatives, docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The results of a docking study are often expressed as a docking score, which estimates the binding affinity. By comparing the docking scores and binding poses of different derivatives, researchers can prioritize the synthesis of compounds that are predicted to have the strongest interactions with the target. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate the movements of the atoms and the molecule as a whole. This can reveal important information about the stability of the binding pose, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.govchemrxiv.orgresearchgate.netchemrxiv.org For α-Hydroxy-cyclopentanepropanoic acid derivatives, MD simulations could show how the flexible propanoic acid side chain adapts to the binding pocket of the target protein.
The following table presents hypothetical results from a molecular docking and MD simulation study.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) during MD |
| A-01 | -6.8 | TYR-88, SER-120 | 1.2 |
| A-02 | -7.5 | TYR-88, SER-120, PHE-210 | 1.0 |
| A-03 | -8.2 | ARG-124, SER-120, ASN-152 | 0.8 |
| A-04 | -7.9 | ARG-124, SER-120, ASN-152 | 0.9 |
| A-05 | -9.1 | ARG-124, SER-120, ASN-152, LYS-155 | 0.6 |
Density Functional Theory (DFT) for Electronic Property and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. frontiersin.orgasrjetsjournal.org DFT calculations can provide valuable insights into the electronic properties and reactivity of α-Hydroxy-cyclopentanepropanoic acid derivatives. digitellinc.com
Electronic Properties
DFT can be used to calculate a variety of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). asrjetsjournal.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule, while the MEP can be used to predict the sites of electrophilic and nucleophilic attack. mdpi.comnih.gov
Reactivity Prediction
By analyzing the electronic properties of different α-Hydroxy-cyclopentanepropanoic acid derivatives, researchers can predict their relative reactivity and metabolic stability. For example, a derivative with a high-energy HOMO may be more susceptible to oxidation. DFT can also be used to study the mechanism of chemical reactions, such as the binding of a ligand to a receptor, by calculating the energy changes that occur during the reaction. researchgate.netmdpi.com
A hypothetical table of DFT-calculated electronic properties is shown below.
| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| A-01 | -6.5 | -0.8 | 5.7 |
| A-02 | -6.3 | -0.9 | 5.4 |
| A-03 | -6.8 | -1.2 | 5.6 |
| A-04 | -6.7 | -1.1 | 5.6 |
| A-05 | -7.1 | -1.5 | 5.6 |
Computational and Theoretical Chemistry Studies of α Hydroxy Cyclopentanepropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic architecture of α-Hydroxy-cyclopentanepropanoic acid. These calculations, which solve the Schrödinger equation for the molecule, reveal a wealth of information about its stability, reactivity, and the nature of its chemical bonds.
A variety of computational methods are employed for this purpose, each with a different balance of accuracy and computational cost. Common approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals such as B3LYP. researchgate.net These methods are used to determine key electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map is invaluable for predicting how α-Hydroxy-cyclopentanepropanoic acid will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 1: Calculated Electronic Properties of α-Hydroxy-cyclopentanepropanoic Acid
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -0.235 Hartrees | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 0.045 Hartrees | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.280 Hartrees | Indicator of kinetic stability |
| Electronegativity (χ) | 0.095 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.140 | Resistance to change in electron configuration |
| Global Electrophilicity (ω) | 0.032 | Measure of electrophilic nature |
Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations of α-Hydroxy-cyclopentanepropanoic Acid and its Derivatives
The flexibility of the cyclopentane (B165970) ring and the rotatable bonds in the propanoic acid side chain mean that α-Hydroxy-cyclopentanepropanoic acid can exist in numerous conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. nih.govresearchgate.net
Initial conformational searches can be performed using molecular mechanics force fields, which provide a computationally efficient way to explore the potential energy surface. The resulting low-energy conformers are then typically subjected to more accurate quantum chemical calculations to refine their geometries and relative energies. This process helps to identify the most stable conformers that are likely to be populated at a given temperature.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of α-Hydroxy-cyclopentanepropanoic acid and its derivatives over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov
These simulations are particularly useful for understanding how the molecule behaves in a biological context, for instance, how it might interact with a receptor or an enzyme. MD can reveal the preferred binding modes, the role of solvent molecules, and the free energy changes associated with binding. chemrxiv.org
Table 2: Relative Energies of Key Conformers of α-Hydroxy-cyclopentanepropanoic Acid
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |
| 1 | 60° | 0.00 | 45 |
| 2 | 180° | 0.85 | 30 |
| 3 | -60° | 1.20 | 25 |
Note: The values in this table are illustrative and represent typical data obtained from conformational analysis.
Prediction of Spectroscopic Properties through Advanced Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For α-Hydroxy-cyclopentanepropanoic acid, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic signatures.
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov By averaging these tensors over the different conformations of the molecule, weighted by their Boltzmann populations, a theoretical NMR spectrum can be generated. This can aid in the assignment of peaks in an experimental spectrum.
Similarly, the vibrational frequencies and intensities of the normal modes of vibration can be calculated to produce a theoretical IR spectrum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting spectrum can be used to identify the characteristic vibrational bands associated with the functional groups in α-Hydroxy-cyclopentanepropanoic acid, such as the hydroxyl and carboxyl groups.
Table 3: Predicted Spectroscopic Data for α-Hydroxy-cyclopentanepropanoic Acid
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹³C NMR | Chemical Shift (C=O) | 175 ppm |
| ¹H NMR | Chemical Shift (α-H) | 4.1 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |
| IR | Vibrational Frequency (C=O stretch) | 1710 cm⁻¹ |
Note: The values in this table are illustrative and represent typical data obtained from spectroscopic prediction methods.
Ab Initio and DFT Studies on Reaction Mechanisms and Transition States
Understanding the chemical reactions that α-Hydroxy-cyclopentanepropanoic acid can undergo is crucial for predicting its stability and potential transformations. Ab initio and DFT methods are extensively used to study reaction mechanisms, providing detailed information about the energetics and geometries of reactants, products, and transition states. researchgate.net
By mapping out the potential energy surface for a given reaction, computational chemists can identify the minimum energy path that connects reactants and products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. This activation energy is a key determinant of the reaction rate.
For α-Hydroxy-cyclopentanepropanoic acid, such studies could investigate reactions like intramolecular esterification (lactonization), oxidation of the hydroxyl group, or decarboxylation. These calculations can also shed light on the role of catalysts or solvents in these reactions.
Table 4: Calculated Activation Energies for Potential Reactions of α-Hydroxy-cyclopentanepropanoic Acid
| Reaction | Method | Activation Energy (kcal/mol) (Illustrative) |
| Intramolecular Lactonization | DFT (B3LYP) | 25.5 |
| Oxidation of Hydroxyl Group | MP2 | 32.1 |
| Decarboxylation | DFT (B3LYP) | 45.8 |
Note: The values in this table are illustrative and represent typical data obtained from reaction mechanism studies.
Emerging Research Frontiers and Applications of α Hydroxy Cyclopentanepropanoic Acid in Chemical Science
Development of α-Hydroxy-cyclopentanepropanoic Acid as Chemical Probes for Biological Systems
The development of chemical probes is a pivotal area of chemical biology, enabling the study and manipulation of biological systems. mskcc.org These tools, often derived from biologically active small molecules, can be used to investigate protein function, cellular pathways, and disease mechanisms in their native environments. mskcc.org While specific chemical probes based on α-Hydroxy-cyclopentanepropanoic acid have not been extensively reported, the principles for their design and synthesis are well-established.
A common strategy involves tethering the molecule of interest to a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging, via a chemical linker. nih.gov For instance, a biotinylated affinity probe could be synthesized to identify the molecular targets of α-Hydroxy-cyclopentanepropanoic acid or its derivatives within a cell lysate. nih.gov This approach has been successfully used to identify the protein targets of other compounds, such as inhibitors of bacterial virulence factors. nih.gov The design of such a probe would involve the strategic attachment of a linker, often a flexible polyethylene (B3416737) glycol (PEG) chain, to a position on the α-Hydroxy-cyclopentanepropanoic acid scaffold that does not interfere with its putative biological interactions. nih.gov
The synthesis of such probes can be achieved through established chemical methodologies. For example, "click chemistry," a set of biocompatible and highly efficient reactions, is often employed to conjugate the molecule of interest with a reporter tag. ljmu.ac.uk An alkyne-functionalized derivative of α-Hydroxy-cyclopentanepropanoic acid could be synthesized and subsequently reacted with an azide-bearing biotin or fluorescent tag. ljmu.ac.uk
Table 1: Potential Chemical Probes Based on α-Hydroxy-cyclopentanepropanoic Acid
| Probe Type | Reporter Group | Linker | Potential Application |
|---|---|---|---|
| Affinity Probe | Biotin | Polyethylene Glycol (PEG) | Identification of protein binding partners |
| Imaging Probe | Fluorescent Dye (e.g., FITC) | Alkyl Chain | Visualization of subcellular localization |
Integration into Complex Natural Product Total Synthesis Initiatives
The cyclopentane (B165970) ring is a structural motif found in a wide array of complex and biologically significant natural products. acs.org The synthesis of these molecules, known as total synthesis, is a major driver of innovation in organic chemistry. oregonstate.edu While no major natural product has been reported to contain the precise α-Hydroxy-cyclopentanepropanoic acid substructure, the synthesis of related cyclopentanoid natural products provides a roadmap for how this compound could be integrated into such endeavors. acs.orgoregonstate.edu
For example, the total synthesis of cyclopropane-containing natural products has seen significant progress, with various methods developed for the construction of the three-membered ring. rsc.org Similarly, numerous strategies exist for the stereocontrolled synthesis of functionalized cyclopentane rings. acs.org These methods often involve cascade reactions, where a series of bond-forming events occur in a single operation, to rapidly build molecular complexity. acs.org
The α-Hydroxy-cyclopentanepropanoic acid scaffold could serve as a valuable chiral building block in the synthesis of more complex targets. Its stereocenters and functional groups could be elaborated upon to construct larger molecular architectures. For instance, the carboxylic acid could be converted to an amide, and the hydroxyl group could be used to direct further stereoselective transformations. The synthesis of muraymycin analogs, which are cyclopentane-based inhibitors of the bacterial enzyme MraY, highlights the potential of such approaches. nih.gov In these syntheses, a functionalized cyclopentane core is a key intermediate. nih.gov
Table 2: Examples of Natural Products with Cyclopentane Rings
| Natural Product | Biological Activity | Synthetic Challenge |
|---|---|---|
| Muraymycin | Antibacterial | Stereoselective synthesis of the cyclopentane core |
| Palau'amine | Antitumor | Construction of the fully functionalized cyclopentane ring |
Bioengineering and Synthetic Biology Approaches for Sustainable Production of Analogues
Synthetic biology aims to engineer biological systems for useful purposes, such as the production of valuable chemicals. youtube.com This field combines principles from engineering and biology to design and construct new biological parts, devices, and systems. youtube.com While the natural biosynthetic pathway for α-Hydroxy-cyclopentanepropanoic acid is not known, synthetic biology offers potential routes to produce this compound and its analogues in a sustainable manner.
One approach would be to engineer a microorganism, such as E. coli or yeast, to produce the desired molecule from simple starting materials like glucose. This would involve identifying or engineering enzymes that can catalyze the necessary chemical transformations to form the cyclopentane ring and introduce the hydroxyl and propanoic acid functionalities. While challenging, the design of novel protein molecules from scratch to perform new chemical reactions is an active area of research. youtube.com
Chemical synthetic biology, which utilizes chemical procedures to create biological structures not found in nature, also presents opportunities. nih.gov For example, it may be possible to synthesize novel α-hydroxy acids and incorporate them into peptides or polyesters using engineered biological machinery. acs.org This could lead to the creation of new biomaterials with unique properties.
Table 3: Potential Synthetic Biology Strategies for α-Hydroxy-cyclopentanepropanoic Acid Production
| Approach | Key Steps | Potential Advantages |
|---|---|---|
| Metabolic Engineering | Introduction of a heterologous biosynthetic pathway into a host organism. | Sustainable production from renewable feedstocks. |
| Directed Evolution of Enzymes | Engineering existing enzymes to perform novel reactions. | Creation of highly specific and efficient biocatalysts. |
Role in Advanced Materials Science
The incorporation of specific chemical functionalities into polymers can lead to materials with novel and desirable properties. The cyclopentane ring, due to its conformational properties and potential for functionalization, can be a valuable component in advanced materials. acs.orgresearchgate.net
A notable example is the use of a cyclopentane derivative, 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, as a cross-linker in the synthesis of vitrimers. elsevierpure.com Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, allowing them to be reprocessed and recycled. The incorporation of the rigid cyclopentane structure was found to enhance the mechanical properties of the resulting material, increasing its tensile strength and hardness. elsevierpure.com
Following this precedent, α-Hydroxy-cyclopentanepropanoic acid could potentially be explored as a monomer or cross-linking agent in the development of new polymers. The hydroxyl and carboxylic acid groups provide handles for polymerization, and the cyclopentane core could impart specific mechanical or thermal properties to the resulting material. The use of chiral derivatives of cyclophanes in chemical vapor deposition polymerization to create chiral materials further highlights the potential for transferring molecular properties to macroscopic materials. st-andrews.ac.uk
Multi-Omics and Systems Biology Approaches to Elucidate Systemic Roles and Interactions
Multi-omics approaches, which integrate data from different levels of biological organization (e.g., genomics, transcriptomics, proteomics, and metabolomics), are powerful tools for understanding complex biological systems and the roles of specific molecules within them. nih.govnih.gov While no multi-omics studies have specifically focused on α-Hydroxy-cyclopentanepropanoic acid, this methodology could be applied to elucidate its potential biological functions and interactions.
For example, if this compound or its derivatives are found to have a biological effect, a multi-omics approach could be used to identify the molecular pathways that are perturbed. By treating cells or an organism with the compound and then measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can generate hypotheses about its mechanism of action. mdpi.com
Integrative analysis of these datasets can reveal correlations between different molecular entities, helping to build a comprehensive picture of the compound's effects. nih.gov This approach has been used to study the molecular mechanisms of various diseases and to identify the targets of natural products. nih.gov A systems biology approach, which uses computational modeling to understand the dynamic interactions within a biological system, could further refine these hypotheses and predict the systemic effects of the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for a-Hydroxy-cyclopentanepropanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopentane-derived precursors and functional group modifications. For example, coupling reactions using palladium catalysts (e.g., cross-coupling with aryl halides) and acid-mediated cyclization steps are critical. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., potassium carbonate) significantly impact yield and purity. Post-synthetic purification via recrystallization or column chromatography is recommended .
Q. What analytical techniques are recommended for confirming the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for determining stereochemistry. Chiral shift reagents or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can enhance resolution. X-ray crystallography provides definitive structural confirmation, while computational modeling (DFT) validates electronic environments. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Regularly monitor purity via HPLC or GC-MS. Avoid prolonged storage; if necessary, periodically reassess stability using spectroscopic methods. Follow OSHA and institutional guidelines for lab safety, including fume hood use and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use multi-dimensional NMR (e.g., COSY, NOESY) to distinguish between isomers. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Reproducing experiments under controlled conditions (e.g., dry solvents, degassed systems) reduces artifacts. Collaborative validation with independent labs or computational simulations (e.g., Gaussian) can reconcile discrepancies .
Q. How to design a study investigating the enzymatic interactions of this compound?
- Methodological Answer : Define clear objectives (e.g., binding affinity measurement, kinetic analysis). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for interaction studies. Include controls like enzyme inhibitors or substrate analogs. Optimize assay conditions (pH, temperature) based on prior literature. Collaborate with structural biologists for crystallographic insights. Document milestones (e.g., protein purification, activity assays) and allocate tasks (synthesis, bioassays) per team expertise .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (lipases, esterases). Screen solvents (e.g., ionic liquids) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Dynamic kinetic resolution (DKR) or parallel kinetic resolution (PKR) can improve yields. Computational tools (e.g., molecular docking) predict catalyst-substrate interactions for rational design .
Q. How to address conflicting bioactivity results in cell-based assays for this compound?
- Methodological Answer : Standardize cell lines (e.g., ATCC-certified) and culture conditions (e.g., serum-free media). Use orthogonal assays (e.g., MTT, ATP luminescence) to confirm viability. Control for off-target effects via gene knockout (CRISPR) or pharmacological inhibitors. Validate findings in primary cells or organoids. Transparent reporting of statistical methods (e.g., ANOVA with post-hoc tests) ensures reproducibility .
Methodological Guidance for Research Design
- Literature Review : Utilize authoritative databases (e.g., PubMed, Reaxys) and cite primary sources. Avoid non-peer-reviewed platforms .
- Data Presentation : Include raw data in appendices, with processed results in the main text. Use tables for comparative analysis (e.g., reaction yields, ee values) .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies. Disclose conflicts of interest and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
